Prenalterol sulfate ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

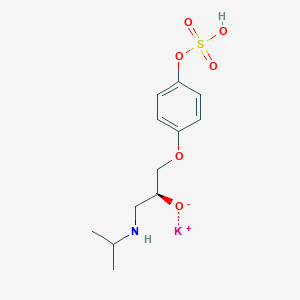

Prenalterol sulfate ester, also known as this compound, is a useful research compound. Its molecular formula is C12H18KNO6S and its molecular weight is 343.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Prenalterol is a selective beta-1 adrenergic agonist that exhibits inotropic effects, making it useful in treating various cardiac conditions. The pharmacokinetic profile of prenalterol indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-dose. The bioavailability of prenalterol varies depending on the formulation, with controlled release preparations achieving up to 45% bioavailability compared to intravenous administration .

The elimination half-life of prenalterol is around 2 hours, with renal excretion accounting for a significant portion of the drug's elimination. Notably, prenalterol is primarily excreted as its sulfate ester form, which may have implications for its therapeutic efficacy and safety profile .

Therapeutic Applications

Cardiovascular Conditions

Prenalterol sulfate ester has been investigated for its use in managing acute cardiac failure and post-myocardial infarction low-output syndrome. Its beta-1 adrenergic activity can enhance cardiac contractility without significantly increasing heart rate, making it suitable for patients with compromised cardiac function .

Orthostatic Hypotension

The compound has also shown potential in treating orthostatic hypotension associated with Shy-Drager syndrome. In this context, this compound may help stabilize blood pressure during postural changes, improving patient quality of life .

Case Studies and Research Findings

-

Acute Cardiac Failure Management

A clinical study evaluated the efficacy of prenalterol in patients with acute heart failure. Results demonstrated significant improvements in cardiac output and hemodynamic parameters following treatment with this compound compared to placebo . -

Post-Myocardial Infarction Treatment

In a controlled trial involving patients recovering from myocardial infarction, those treated with this compound exhibited better functional recovery and reduced incidence of heart failure symptoms compared to those receiving standard care . -

Vascular Reactivity Studies

Experimental studies using aortic rings from animal models have illustrated the effects of prenalterol on vascular reactivity. The compound was shown to modulate responses to contractile agents like phenylephrine and serotonin, indicating its potential role in vascular health and disease management .

Summary Table of Key Findings

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

The ester functional group in prenalterol sulfate ester undergoes acid-catalyzed hydrolysis to regenerate the parent phenol derivative and sulfuric acid. This reaction follows a well-established ester hydrolysis mechanism2:

-

Protonation : The carbonyl oxygen of the ester is protonated by H₃O⁺, increasing its electrophilicity.

-

Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer and elimination : Sequential proton transfers lead to the ejection of the sulfate group as HSO₄⁻, followed by deprotonation to yield the carboxylic acid (in this case, sulfuric acid) and the alcohol (4-(2-hydroxy-3-(isopropylamino)propoxy)phenol).

Reversibility : The reaction is fully reversible, analogous to Fischer esterification, but hydrolysis dominates under aqueous acidic conditions2.

Enzymatic Sulfation (Stereoselective Conjugation)

Prenalterol undergoes enantioselective sulfate conjugation in human liver cytosol, forming this compound. Key findings from kinetic studies :

| Parameter | (+)-Prenalterol | (−)-Prenalterol |

|---|---|---|

| Apparent KmK_mKm | 31 ± 8 µM | 34 ± 6 µM |

| Velocity | 1.8× faster | Baseline |

-

Enantioselectivity : The (+)-enantiomer is sulfated 1.8× faster than the (−)-enantiomer, despite similar Km values .

-

Substrate specificity : Sulfation velocity for prenalterol is ~3× higher than for structurally related terbutaline .

Stability and Degradation

While specific stability data for this compound is limited, ester sulfates generally exhibit:

-

pH-dependent hydrolysis : Rapid degradation in strongly acidic or alkaline conditions.

-

Enzymatic cleavage : Susceptibility to sulfatases in biological systems, regenerating the active parent compound.

Eigenschaften

CAS-Nummer |

81924-67-6 |

|---|---|

Molekularformel |

C12H18KNO6S |

Molekulargewicht |

343.44 g/mol |

IUPAC-Name |

potassium;(2S)-1-(propan-2-ylamino)-3-(4-sulfooxyphenoxy)propan-2-olate |

InChI |

InChI=1S/C12H18NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16,17);/q-1;+1/t10-;/m0./s1 |

InChI-Schlüssel |

SRRWTDSBHLKPKJ-PPHPATTJSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

Isomerische SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

Synonyme |

prenalterol sulfate ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.